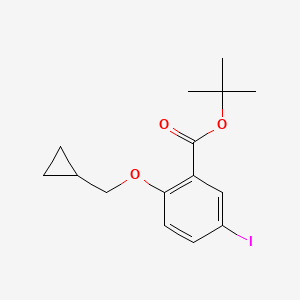
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biopolymer Synthesis : The 2,5-dioxopyrrolidin-1-yl derivative is effective in synthesizing stable covalently labeled biopolymers with excellent yields, which is significant in biochemical applications (Crovetto et al., 2008).
Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improves monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).
Pharmaceutical Production : Borane complexes of related benzoxazoles show potential for efficient and environmentally friendly pharmaceutical production (Jung et al., 1999).
Synthesis of Various Compounds : 2,3-dioxopyrrolidines can be converted into 2,4-diketopiperazines, pyrrolo[4,5-b]indole, pyrazino[5,6-b]indole, and arylhydrazono-alanines, which are valuable in chemical synthesis (Sofan et al., 2004).
Anticonvulsant Agents : New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides show potential as new treatments for epilepsy (Kamiński et al., 2015).
Electrochromic Devices : Asymmetric structure polymers based on derivatives of 2,5-dioxopyrrolidin show potential for electrochromic devices due to their fast switching time and good coloration efficiency (Hu et al., 2019).
Antibacterial Activity : N-substituted derivatives show moderate to significant antibacterial activity against various bacteria (Khalid et al., 2016).
Antiviral Properties : Some pyrazol-1-ylpyrimidine derivatives show significant antiviral properties (Munier-Lehmann et al., 2015).
Anticancer Agents : Pyrazole derivatives exhibit potential as anticancer agents with notable cytotoxicity and inhibitory activity (Alam et al., 2016).
Chiral Synthon Synthesis : The compound can be used to synthesize chiral 2-substituted and 2,5-disubstituted pyrrolidines, important in asymmetric syntheses (Katritzky et al., 1999).
Plant Growth Research : Derivatives of this compound provide insights into terpenoid metabolism regulation in plant growth (Grossmann, 1990).
Organic Light-Emitting Diodes : It's used in materials for phosphorescent organic light-emitting diodes (OLEDs), enhancing efficiency and reducing driving voltages (Shih et al., 2015).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethynylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQHKRQMCXWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















